Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate
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Overview
Description
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene precursor.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzofuran intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate
- Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate
- Ethyl 2-(2-methylphenyl)-5-hydroxybenzofuran-3-carboxylate
Uniqueness
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity.
Biological Activity
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, characterized by a complex molecular structure that includes a benzofuran core substituted with a 2-chlorophenyl group and a hydroxyl group. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antiviral therapy.
- Molecular Formula : C₁₈H₁₅ClO₃
- Molecular Weight : Approximately 316.74 g/mol
- Melting Point : 161–162 °C
- Structural Features : The compound features a benzofuran skeleton, which is known for its pharmacological properties.
Research indicates that this compound may exert its biological effects through interactions with various biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways critical for cell growth, metabolism, and apoptosis.
Potential Mechanisms:
- Inhibition of mTOR Signaling : Similar compounds in the benzofuran family have been shown to inhibit mTOR signaling, which is crucial for regulating cell growth and metabolism .
- Antitumor Activity : The compound demonstrates selective activity against human umbilical vein endothelial cells and shows potential as an anti-estrogen agent in breast cancer treatment .
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
Cancer Type | Inhibition Rate (%) |
---|---|
Non-small cell lung cancer | 40.87% - 80.92% |
Colon cancer | 40.82% - 72.14% |
CNS cancer | 58.02% - 73.94% |
Melanoma | 50.64% - 72.69% |
Ovarian cancer | 44.50% - 56.45% |
These results indicate significant potential for this compound in cancer therapy, particularly against aggressive cancer types .
Antiviral Activity
The compound's structural features suggest that it may also possess antiviral properties, making it a candidate for further research in antiviral drug development.
Case Studies
-
Study on Antitumor Activity :
A study evaluated the efficacy of various benzofuran derivatives, including this compound, against different cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in several types of cancer cells, showcasing its potential as an anticancer agent. -
In Vivo Studies :
Preliminary in vivo studies have suggested that compounds similar to this compound can reduce tumor size in animal models when administered at specific dosages, further supporting its therapeutic potential .
Properties
Molecular Formula |
C17H13ClO4 |
---|---|
Molecular Weight |
316.7 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13ClO4/c1-2-21-17(20)15-12-9-10(19)7-8-14(12)22-16(15)11-5-3-4-6-13(11)18/h3-9,19H,2H2,1H3 |
InChI Key |
XPRBCJVNLJLJDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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